molecular formula C18H34CaO4 B12652358 Calcium(2+) neononanoate CAS No. 93918-13-9

Calcium(2+) neononanoate

Cat. No.: B12652358
CAS No.: 93918-13-9
M. Wt: 354.5 g/mol
InChI Key: LSHVILQHOVIRKK-UHFFFAOYSA-L
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Description

Calcium(2+) neononanoate (CAS: 68411-15-4) is a calcium salt derived from neononanoic acid (a branched-chain carboxylic acid with nine carbon atoms). Its molecular formula is $ \text{C}{18}\text{H}{34}\text{CaO}4 $, consisting of two neononanoate anions ($ \text{C}9\text{H}{17}\text{O}2^- $) bound to a calcium cation ($ \text{Ca}^{2+} $) . This compound is structurally characterized by its hydrophobic alkyl chain, which influences its solubility and interaction with biological or industrial matrices.

Properties

CAS No.

93918-13-9

Molecular Formula

C18H34CaO4

Molecular Weight

354.5 g/mol

IUPAC Name

calcium;6,6-dimethylheptanoate

InChI

InChI=1S/2C9H18O2.Ca/c2*1-9(2,3)7-5-4-6-8(10)11;/h2*4-7H2,1-3H3,(H,10,11);/q;;+2/p-2

InChI Key

LSHVILQHOVIRKK-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)CCCCC(=O)[O-].CC(C)(C)CCCCC(=O)[O-].[Ca+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium(2+) neononanoate can be synthesized through various methods. One common approach involves the reaction of calcium hydroxide with neononanoic acid under controlled conditions. The reaction typically proceeds as follows: [ \text{Ca(OH)}_2 + 2 \text{C}9\text{H}{19}\text{COOH} \rightarrow \text{Ca(C}9\text{H}{19}\text{COO)}_2 + 2 \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using calcium carbonate or calcium oxide as starting materials. These materials react with neononanoic acid in the presence of a suitable solvent and under controlled temperature and pressure conditions to yield the desired product.

Chemical Reactions Analysis

Types of Reactions

Calcium(2+) neononanoate undergoes various chemical reactions, including:

    Substitution Reactions: The calcium ion can be replaced by other metal ions in the presence of suitable reagents.

    Complexation Reactions: The compound can form complexes with other ligands, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include acids, bases, and complexing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting the compound with a strong acid can yield neononanoic acid and a calcium salt.

Scientific Research Applications

Calcium(2+) neononanoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of calcium(2+) neononanoate involves its interaction with calcium-binding proteins and enzymes. The compound can modulate calcium signaling pathways by altering intracellular calcium levels. This, in turn, affects various cellular processes such as muscle contraction, neurotransmitter release, and gene expression .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural Comparison of Calcium Salts

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
Calcium(2+) neononanoate $ \text{C}{18}\text{H}{34}\text{CaO}_4 $ 346.56 Branched C9 alkyl chain; hydrophobic tail
Calcium gluconate $ \text{C}{12}\text{H}{22}\text{CaO}{14} \cdot \text{H}2\text{O} $ 430.40 Carbohydrate-derived; hydrophilic hydroxyl groups
Calcium carbonate $ \text{CaCO}_3 $ 100.09 Inorganic; high calcium content (40% by mass)
Calcium acetate $ \text{C}4\text{H}6\text{CaO}_4 $ 158.17 Short-chain carboxylic acid; high water solubility

Key Observations :

  • Calcium Content: Calcium carbonate has the highest calcium content (40%), making it a preferred dietary supplement, whereas neononanoate’s lower calcium content (11.6%) may limit its utility in calcium supplementation .

Pharmacokinetic and Bioavailability Profiles

Table 2: Pharmacokinetic Parameters of Selected Calcium Salts

Compound Relative Bioavailability (F) $ \text{C}_{\text{max}} $ (ng/mL) $ \text{AUC}_{0-t} $ (ng·h/mL) Key Findings
Calcium glucoheptonate 92% (6h), 89% (12h) Higher than carbonate at 6h Lower than carbonate Rapid absorption but shorter retention
Calcium carbonate Reference (100%) 77.09–120.31% CI 60.58–122.30% CI Slower absorption, prolonged retention
Calcium neononanoate Data not available Data not available Data not available Likely low oral bioavailability due to hydrophobicity (inferred from structure)

Key Observations :

  • Absorption Dynamics: Calcium glucoheptonate achieves higher $ \text{C}_{\text{max}} $ values than carbonate within 6 hours, indicating faster systemic availability. Neononanoate’s hydrophobicity may hinder dissolution in the gastrointestinal tract, reducing bioavailability compared to hydrophilic salts like gluconate or acetate .
  • Formulation Impact: Pharmaceutical formulations (e.g., effervescent tablets vs. oral ampoules) significantly affect bioavailability. Neononanoate’s formulation as a lipid-soluble compound might require emulsification for optimal absorption .

Table 3: Functional Comparisons

Compound Primary Applications Advantages Limitations
Calcium neononanoate Potential use in lubricants, stabilizers Thermal stability (inferred from alkyl chain) Limited solubility in aqueous systems
Calcium aluminate Refractory ceramics, cement High-temperature resistance Brittleness in certain conditions
Calcium nitrate Fertilizers, explosives High solubility, oxidizer properties Hygroscopic; storage challenges

Key Observations :

  • Industrial Utility: Neononanoate’s alkyl chain may enhance its utility as a stabilizer in polymers or lubricants, similar to nickel neononanoate (CAS: 93920-10-6), which is used in catalysts and coatings .
  • Safety Profile: Unlike calcium nitrate, which is a strong oxidizer, neononanoate’s safety data is undocumented but may pose flammability risks due to its organic backbone .

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